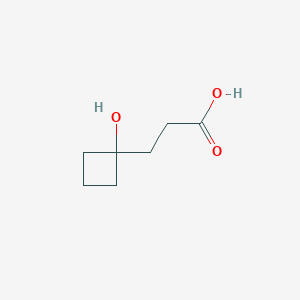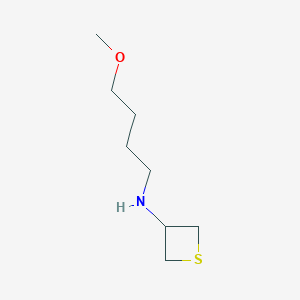
N-(4-Methoxybutyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methoxybutyl)thietan-3-amine is a chemical compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. Thietanes are known for their unique structural properties and reactivity, making them valuable intermediates in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybutyl)thietan-3-amine can be achieved through several methods. One common approach involves the reaction of thietan-3-amine with 4-methoxybutyl halides under nucleophilic substitution conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the substitution process .
Another method involves the ring expansion of thiiranes, which are three-membered sulfur-containing heterocycles. This process can be carried out using nucleophilic or electrophilic reagents to open the thiirane ring and subsequently form the thietane ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxybutyl)thietan-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Substituted thietane derivatives
Scientific Research Applications
N-(4-Methoxybutyl)thietan-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-Methoxybutyl)thietan-3-amine involves its interaction with molecular targets and pathways in biological systems. The compound can modulate enzymatic activity and influence cellular processes through its sulfur-containing moiety. For example, it may interact with thiol-containing enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Thietan-3-amine: A simpler thietane derivative without the 4-methoxybutyl group.
Thiirane: A three-membered sulfur-containing heterocycle that can undergo ring expansion to form thietanes.
Oxetane: A four-membered oxygen-containing heterocycle with similar structural properties to thietanes.
Uniqueness
N-(4-Methoxybutyl)thietan-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H17NOS |
|---|---|
Molecular Weight |
175.29 g/mol |
IUPAC Name |
N-(4-methoxybutyl)thietan-3-amine |
InChI |
InChI=1S/C8H17NOS/c1-10-5-3-2-4-9-8-6-11-7-8/h8-9H,2-7H2,1H3 |
InChI Key |
BHRWNSGPJBBMMF-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCNC1CSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


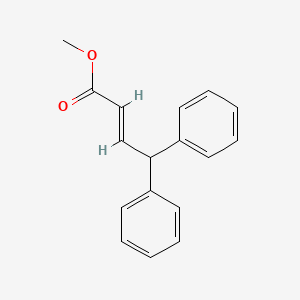
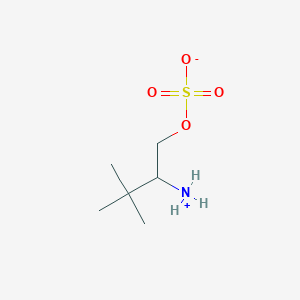
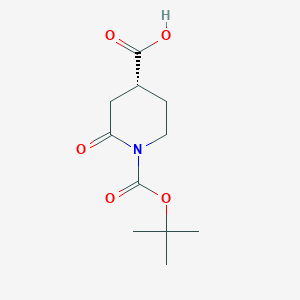
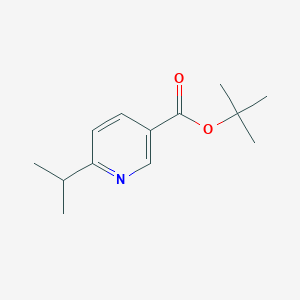
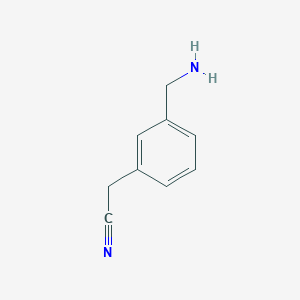
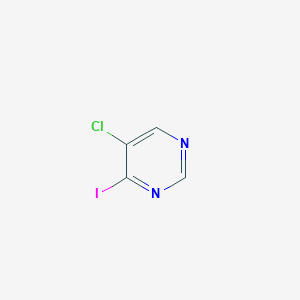
![2-Oxaspiro[3.3]heptane-6-carboxylicacid,sodiumsalt](/img/structure/B13013217.png)

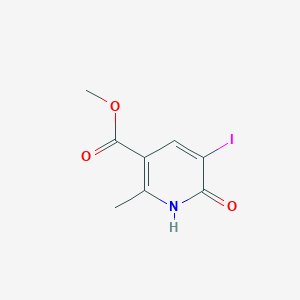
![1-Azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13013236.png)
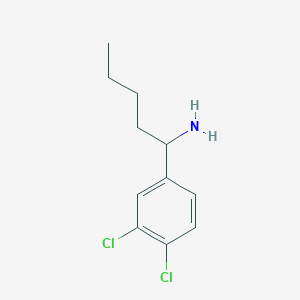
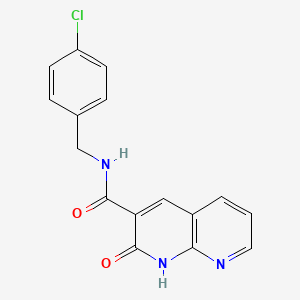
![1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole](/img/structure/B13013250.png)
